molecular formula C17H15N3O5S B11994752 4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11994752
M. Wt: 373.4 g/mol
InChI Key: LKJQOIXFQMUAMR-UHFFFAOYSA-N
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Description

4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and a sulfonyl group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the sulfonylated quinoline with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the quinoline core can be reduced to form an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial and viral infections.

    Biological Studies: It can be used to study the interactions between quinoline derivatives and biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of bacterial and viral genomes. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Shares the quinoline core but lacks the sulfonyl and carbohydrazide groups.

    N’-[(4-methylphenyl)sulfonyl]hydrazine: Contains the sulfonyl and hydrazine moieties but lacks the quinoline core.

    2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Contains the quinoline and carbohydrazide moieties but lacks the sulfonyl group.

Uniqueness

4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its combination of a quinoline core, a sulfonyl group, and a carbohydrazide moiety. This combination imparts the compound with enhanced biological activity, solubility, and reactivity compared to its individual components.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

4-hydroxy-N'-(4-methylphenyl)sulfonyl-2-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C17H15N3O5S/c1-10-6-8-11(9-7-10)26(24,25)20-19-17(23)14-15(21)12-4-2-3-5-13(12)18-16(14)22/h2-9,20H,1H3,(H,19,23)(H2,18,21,22)

InChI Key

LKJQOIXFQMUAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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